molecular formula C10H12O3 B3271719 2-(Methoxymethoxy)-3-methylbenzaldehyde CAS No. 55359-67-6

2-(Methoxymethoxy)-3-methylbenzaldehyde

Cat. No. B3271719
CAS RN: 55359-67-6
M. Wt: 180.2 g/mol
InChI Key: IXVYKFUYMHYVHY-UHFFFAOYSA-N
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Description

The compound “2-(Methoxymethoxy)-3-methylbenzaldehyde” is a derivative of benzaldehyde, which is an aromatic aldehyde. It has a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, methoxy groups are often introduced into molecules through methylation of alkoxides .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (a six-membered ring of carbon atoms with alternating single and double bonds), with a methoxymethoxy group, a methyl group, and an aldehyde group attached to it .


Chemical Reactions Analysis

The chemical reactions of this compound could be influenced by the presence of the aldehyde and methoxy groups. Aldehydes can undergo a variety of reactions, including oxidation and nucleophilic addition . Methoxy groups, being electron-donating, can influence the reactivity of the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aldehyde group could make it polar, and the benzene ring could contribute to its stability .

Scientific Research Applications

Photoreactions in Organic Chemistry

2-(Methoxymethoxy)-3-methylbenzaldehyde, a variant of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, has applications in organic chemistry, particularly in photoreactions. Studies show that these compounds can undergo photoreactions in dry, nonnucleophilic solvents to produce 3-alkoxy-6-methylindan-1-ones, which are of significant interest in synthetic organic chemistry due to their selectivity and high chemical yields (Plíštil et al., 2006).

Aldehyde C-H Bond Cleavage

The reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes, including compounds similar to 2-(Methoxymethoxy)-3-methylbenzaldehyde, has been explored for the cleavage of the aldehyde C–H bond. This process, facilitated by a rhodium-based catalyst system, yields various 2-alkenoylphenols, showcasing the compound's potential in the field of catalytic chemistry (Kokubo et al., 1999).

Anodic Acetoxylation

Anodic acetoxylation of 2-hydroxy-3-methoxy-5-methylbenzaldehyde and its Schiff bases, related to 2-(Methoxymethoxy)-3-methylbenzaldehyde, can lead to interesting products. In specific conditions, this process results in the formation of acetoxylated products, indicating the compound's utility in electrochemical reactions and organic synthesis (Ohmori et al., 1980).

Ethanol Upgrading Reactions

Studies have also shown that methylbenzaldehydes, like 2-(Methoxymethoxy)-3-methylbenzaldehyde, can be formed from ethanol upgrading reactions. These reactions involve sequential aldol condensations and dehydrocyclization, highlighting the compound's role in bioethanol conversion to valuable chemicals (Moteki et al., 2016).

Photostability Enhancement

Research has also indicated that the reduction of aldehyde groups in certain benzaldehydes leads to the formation of methoxymethyl or methyl analogues. These products, upon oxidation, show substantially increased photostability, suggesting potential applications of 2-(Methoxymethoxy)-3-methylbenzaldehyde in improving photostability of certain compounds (Arsenyev et al., 2016).

Oxidation of Primary Alcohols and Hydrocarbons

Another application is in the oxidation of primary alcohols and saturated hydrocarbons. Compounds similar to 2-(Methoxymethoxy)-3-methylbenzaldehyde, when reacted with certain ligands and molybdenum, serve as catalysts for these oxidation processes. This highlights the compound's role in catalysis and its potential in industrial applications (Ghorbanloo & Alamooti, 2017).

Future Directions

The future directions for this compound would depend on its potential applications. Given its structural features, it could be of interest in fields like organic synthesis or materials science .

properties

IUPAC Name

2-(methoxymethoxy)-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8-4-3-5-9(6-11)10(8)13-7-12-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVYKFUYMHYVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethoxy)-3-methylbenzaldehyde

Synthesis routes and methods

Procedure details

In N,N-dimethylformamide(50 mL) was dissolved 4.96 g (36.5 mmol) of 2-hydroxy-3-methylbenzaldehyde, 2.19 g (54.6 mmol) of 60% sodium hydride was added to the solution in an ice bath and the resulting mixture was stirred for 10 minutes. To the mixture was added 3.59 mL (47.3 mmol) of chloro(methoxy)methane in an ice bath, and the resulting mixture was stirred at room temperature for 1 hour and 30 minutes. The reaction mixture was poured into a saturated aqueous ammonium chloride solution, and extracted with ethyl acetate. The organic layers were combined, washed successively with water and brine, and dried over anhydrous sodium sulfate. The solvent was removed, and the residue was purified by silica gel column chromatography (Daisogel 1001W, hexane:ethyl acetate=50:1) to obtain 6.60 g (36.6 mmol, Yield: 100%) of 2-(methoxymethoxy)-3-methylbenzaldehyde.
Quantity
3.59 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.96 g
Type
reactant
Reaction Step Three
Quantity
2.19 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Yokoya, K Shinada-Fujino, S Yoshida, M Mimura… - Tetrahedron, 2012 - Elsevier
An improved total synthesis of (±)-renieramycin G (1g) from readily available 2-hydroxy-3-methyl-4,5-dimethoxybenzaldehyde (7) in 21 steps (6.3% overall yield) is described. The …
Number of citations: 20 www.sciencedirect.com
OFI FIELD
Number of citations: 0

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